molecular formula C20H12ClF3N4O B2940659 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1181483-81-7

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2940659
CAS RN: 1181483-81-7
M. Wt: 416.79
InChI Key: HYMRAZFFFAJFNA-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H12ClF3N4O and its molecular weight is 416.79. The purity is usually 95%.
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Scientific Research Applications

Polymer Science

Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized using a new monomer related to the chemical structure . These polymers exhibit high thermal stability and solubility in various organic solvents, underscoring their potential in creating materials with high durability and chemical resistance. The presence of pyrazole rings contributes to the polymers' unique properties, including no glass transition temperature (Tg) before degradation and stability up to 440°C without thermal transitions (Kim et al., 2016).

Heterocyclic Chemistry

Research on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines showcases the synthesis and crystal structure analysis of compounds with similar functionalities to the subject chemical. These studies reveal insights into the tautomeric preferences in solution and the hydrogen bonding interactions within their crystalline structures, suggesting applications in the development of materials with specific molecular interactions (Quiroga et al., 1999).

Antimicrobial and Anticancer Activities

Compounds with structures related to the query chemical have been evaluated for their antimicrobial and anticancer activities. For instance, analysis of spectroscopic, quantum chemical calculations, and molecular docking studies on a bioactive molecule with a similar structure has shown promising antifungal and antibacterial effects. This suggests potential applications in developing new antimicrobial agents (Viji et al., 2020).

Computational Chemistry

Theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on compounds with pyrazole and thiazol rings linked to phenyl groups. These studies have led to a better understanding of their molecular properties, such as non-covalent interactions, stability from hyper-conjugative interactions, and reactivity properties. Such insights are crucial for the design of molecules with targeted biological or chemical properties (Sivakumar et al., 2021).

Antimicrobial Evaluation

Synthesis and evaluation of pyrazole derivatives have also revealed moderate antimicrobial activity, further highlighting the potential use of such compounds in developing new antimicrobial agents. These studies contribute to the growing interest in exploiting heterocyclic compounds for therapeutic applications (Sharshira & Hamada, 2012).

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O/c21-15-5-7-16(8-6-15)28-12-13(11-26-28)9-14(10-25)19(29)27-18-4-2-1-3-17(18)20(22,23)24/h1-9,11-12H,(H,27,29)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMRAZFFFAJFNA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.